molecular formula C14H10Cl2N2O2 B11542366 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide CAS No. 87444-17-5

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11542366
CAS No.: 87444-17-5
M. Wt: 309.1 g/mol
InChI Key: LMXQYJUMOFOCAJ-CAOOACKPSA-N
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Description

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base compound derived from the condensation of 3,4-dichlorobenzaldehyde and 2-hydroxybenzohydrazide. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions. This particular compound is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the azomethine group (C=N), converting it to an amine (C-NH).

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison: N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide is unique due to the presence of both hydroxyl and dichlorophenyl groups, which can enhance its reactivity and potential biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with metal ions and biological targets.

Properties

CAS No.

87444-17-5

Molecular Formula

C14H10Cl2N2O2

Molecular Weight

309.1 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C14H10Cl2N2O2/c15-11-6-5-9(7-12(11)16)8-17-18-14(20)10-3-1-2-4-13(10)19/h1-8,19H,(H,18,20)/b17-8+

InChI Key

LMXQYJUMOFOCAJ-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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